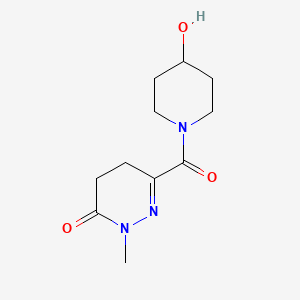

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

CAS No.: 1156143-25-7

Cat. No.: VC3348145

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156143-25-7 |

|---|---|

| Molecular Formula | C11H17N3O3 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |

| Standard InChI | InChI=1S/C11H17N3O3/c1-13-10(16)3-2-9(12-13)11(17)14-6-4-8(15)5-7-14/h8,15H,2-7H2,1H3 |

| Standard InChI Key | QLNPSFJVZIODMD-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)O |

| Canonical SMILES | CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)O |

Introduction

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. Its structure features a tetrahydropyridazine ring fused with a hydroxypiperidine moiety, which contributes to its unique pharmacological properties. This compound is of interest due to its potential biological activities, which are enhanced by its structural diversity compared to other pyridazinone derivatives.

Synthesis

The synthesis of 6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve the desired product yield and purity.

Biological Activities

Compounds similar to 6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one have shown various biological activities, including potential applications in pharmacology. The specific arrangement of the hydroxypiperidine and tetrahydropyridazine structures enhances its biological activity compared to other pyridazinone derivatives.

Related Compounds and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(2-Chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Chlorine substitution on phenyl ring | Anticonvulsant |

| 6-(4-Methoxyphenyl)pyridazinone | Methoxy group on phenyl ring | Analgesic |

| 6-(4-Fluorophenyl)pyridazinones | Fluoro substitution on phenyl ring | Anti-inflammatory |

Potential Applications

While specific applications of 6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one are not widely documented, its structural uniqueness suggests potential in drug development, particularly in areas where pyridazinone derivatives have shown promise.

Research and Development

Further research is needed to fully explore the pharmacological potential of this compound. Interaction studies with biological targets could provide insights into its mechanism of action and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume